3-Hydroxypyridine-2-thiol

Overview

Description

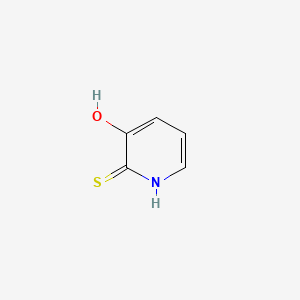

3-Hydroxypyridine-2-thiol (C₅H₅NOS) is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl (-OH) group at position 3 and a thiol (-SH) group at position 2. Its IUPAC name is 3-hydroxy-2(1H)-pyridinethione, and it is also known by synonyms such as 2-mercapto-3-hydroxypyridine and 3-hydroxy-2-pyridinethione . Key identifiers include:

This compound exhibits strong chelating properties, enabling its use in spectrophotometric and chelatometric determination of iron(III) across a broad pH range without significant interference from other ions .

Biological Activity

3-Hydroxypyridine-2-thiol (also known as 3-hydroxypyridin-2-thione) is a compound characterized by its unique functional groups, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its roles in enzyme inhibition, antioxidant properties, and potential therapeutic applications.

This compound is notable for its dual functionality as both a hydroxyl and thiol compound. This structural arrangement enhances its reactivity and binding capabilities, particularly with metal ions such as zinc. The compound can be synthesized through various methods, allowing for its application in medicinal chemistry and chemical synthesis.

Structural Characteristics

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| 3-Hydroxypyridine | Hydroxyl group at position 3 | Acts similarly to phenols; forms colored complexes with ferric chloride. |

| 2-Thiopyridine | Thiol group at position 2 | Exhibits different reactivity patterns compared to hydroxyl derivatives. |

| 3-Mercaptopyridine | Thiol group at position 3 | More reactive towards electrophiles than hydroxyl derivatives. |

| 4-Hydroxypyridine | Hydroxyl group at position 4 | Less reactive than 3-hydroxypyridine due to steric hindrance. |

Inhibition of Histone Deacetylases (HDACs)

One of the most significant biological activities of this compound is its role as a novel zinc-binding group (ZBG) that inhibits histone deacetylases (HDACs). HDACs are critical in regulating gene expression and are implicated in various cancers. Research indicates that this compound selectively inhibits HDAC6 and HDAC8 with IC50 values of 681 nM and 3675 nM, respectively, while showing no inhibition of HDAC1 . This selectivity is crucial for developing targeted cancer therapies that minimize side effects associated with broader HDAC inhibition.

Antioxidant Properties

The compound also exhibits antioxidant properties, which may protect biological systems from oxidative stress. This activity is essential for mitigating damage caused by reactive oxygen species (ROS), thus contributing to cellular health and longevity. The ability to scavenge free radicals positions this compound as a potential therapeutic agent in neurodegenerative diseases where oxidative stress plays a pivotal role.

Neuroprotective Effects

Studies have shown that derivatives of 3-hydroxypyridine, including those containing the thiol group, possess neuroprotective effects in animal models. For instance, they have been tested for their efficacy in reducing ischemic brain injury following hemorrhagic strokes in rats . These findings suggest that compounds derived from this compound may be beneficial in treating neurological disorders.

Case Studies and Research Findings

- Histone Deacetylase Inhibition : A study demonstrated that optimizing the structure of 3-hydroxypyridin-2-thione led to the identification of potent inhibitors selective for HDAC6 and HDAC8, highlighting its therapeutic potential in oncology .

- Neuroprotection : In a controlled experiment on rats with induced ischemic brain injury, treatment with derivatives of 3-hydroxypyridine resulted in significant reductions in brain edema and improved survival rates post-injury .

- Antioxidant Evaluation : In vitro assays showed that this compound effectively scavenged free radicals, suggesting its utility as an antioxidant agent in formulations aimed at reducing oxidative stress-related damage.

Scientific Research Applications

Medicinal Chemistry

3-Hydroxypyridine-2-thiol has shown promise in the development of novel therapeutic agents. Its derivatives have been investigated for antimicrobial and neuroprotective activities:

- Antimicrobial Activity : Recent studies indicate that compounds derived from 3-hydroxypyridine exhibit significant antimicrobial properties against various pathogens, including Bacillus cereus and Candida albicans. These findings suggest potential applications in developing selective antimicrobials for clinical use .

- Neuroprotective Effects : Research has demonstrated that derivatives of 3-hydroxypyridine can provide neuroprotection in models of ischemic brain injury. For instance, specific compounds have been shown to mitigate brain edema in rat models following bacterial meningitis, highlighting their potential for treating neurological disorders .

Corrosion Inhibition

This compound has been studied for its effectiveness as a corrosion inhibitor, particularly for metals like brass in acidic environments:

- Electrochemical Studies : The compound demonstrated significant corrosion inhibition efficiency (over 85%) when added to a corrosive sulfuric acid solution. Potentiodynamic polarization tests revealed a marked decrease in corrosion current density with optimal concentrations leading to effective surface protection .

- Mechanism of Action : The inhibition mechanism is primarily attributed to the formation of a protective layer on the metal surface through chemisorption, which blocks oxidation processes that lead to corrosion. Spectroscopic analyses confirmed the formation of S-Cu bonds, indicating strong interactions between the inhibitor and the metal surface .

Material Science

In material science, this compound has been explored for its role in synthesizing novel materials with desirable properties:

- Polymerization Processes : The compound can act as a radical initiator in polymerization reactions, facilitating the synthesis of polymers under mild conditions with high yields. This application is particularly relevant in developing advanced materials with tailored properties for specific industrial applications .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Hydroxypyridine-2-thiol with high purity?

- Methodology : Synthesis typically involves introducing the thiol group to a pyridine precursor. For example, nucleophilic substitution using thiourea or Lawesson’s reagent under anhydrous conditions. Protective groups (e.g., acetyl for the hydroxyl group) may prevent unwanted side reactions. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity. Confirm purity using HPLC (C18 column, UV detection at 254 nm) .

Q. How should researchers handle this compound safely in the laboratory?

- Methodology : Use nitrile gloves (tested against EN 374 standards) and flame-retardant lab coats. Work in a fume hood to avoid inhalation of dust/aerosols. Store in airtight containers under nitrogen to prevent oxidation. Dispose of waste via certified hazardous waste services. Refer to GHS hazard codes H315 (skin irritation) and H319 (eye irritation) for risk mitigation .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR : - and -NMR to confirm structure (e.g., hydroxyl proton at δ 10–12 ppm, thiol proton at δ 1.5–2.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]+ at m/z 128.02).

- FT-IR : Peaks at ~2550 cm (S-H stretch) and ~3200 cm (O-H stretch) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data caused by tautomerism in this compound?

- Methodology : The compound may exist in thiol (SH) or thione (S−/H+) tautomeric forms. Use:

- Variable-temperature NMR : Monitor equilibrium shifts (e.g., thiol signal dominance at low temperatures).

- Computational modeling : DFT calculations (B3LYP/6-31G* level) to compare energy profiles of tautomers.

- X-ray crystallography : Resolve solid-state structure to identify dominant tautomer .

Q. What strategies optimize the stability of this compound during long-term storage?

- Methodology :

- Inert atmosphere : Store under argon or nitrogen to prevent oxidation to disulfide.

- Desiccants : Include silica gel to minimize hydrolysis.

- Low-temperature storage : –20°C in amber vials to reduce photodegradation. Periodically assess stability via HPLC to detect degradation products (e.g., dimeric disulfides) .

Q. How does this compound interact with transition metals, and what are its implications in coordination chemistry?

- Methodology : The thiol and hydroxyl groups act as bidentate ligands. Conduct titration experiments (UV-Vis, EPR) with metals like Cu(II) or Fe(III) in ethanol/water. Monitor chelation via bathochromic shifts (e.g., λmax from 280 nm to 320 nm). Stability constants (log K) can be calculated using Job’s method. Such complexes are relevant in catalysis or metallodrug design .

Q. What experimental designs address discrepancies in reported biological activity data for this compound derivatives?

- Methodology :

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Functional Group Analysis

The table below compares 3-hydroxypyridine-2-thiol with structurally related pyridine derivatives:

Key Differences in Properties

Chelation Capacity :

- The -SH and -OH groups in this compound enable robust metal coordination, particularly with Fe³⁺ and Zn²⁺ .

- Derivatives lacking either group (e.g., 3-methylpyridine-2-thiol) show reduced chelation efficiency .

Acidity and Reactivity :

- The -SH group (pKa ~6–8) is more acidic than -OH (pKa ~10), making this compound reactive in nucleophilic substitutions.

- In 2-hydroxy-3-trifluoromethylpyridine, the electron-withdrawing -CF₃ group increases the acidity of the -OH group (pKa ~4–5), favoring deprotonation in acidic media .

Solubility and Polarity :

- The polar -OH and -SH groups enhance water solubility in this compound compared to methyl-substituted analogs (e.g., 3-hydroxy-2-methylpyridine) .

Preparation Methods

Sulfurization of 3-Hydroxypyridin-2-one Derivatives

The thionation of 3-hydroxypyridin-2-one (3HP) intermediates represents the most direct route to 3HPT. Two primary reagents dominate this transformation: Lawesson’s reagent and phosphorus pentasulfide .

Thionation Using Lawesson’s Reagent

Lawesson’s reagent (LR), a dithiophosphorus ylide, facilitates efficient conversion of carbonyl groups to thiocarbonyls. In the synthesis of 3HPT, LR reacts with O-methyl-protected 3HP precursors under controlled conditions. For example, treatment of 7a (O-methyl-3HP) with LR in toluene at 110°C generates the thione 9 , which undergoes demethylation using BBr₃ to yield 3HPT (10a ) ( ). This method avoids the high temperatures required for P₄S₁₀, reducing degradation risks.

A comparative study demonstrated that LR achieves 85–92% conversion efficiency for 3HP derivatives, with reaction times under 2 hours in microwave-assisted protocols ( ). However, LR’s sensitivity to moisture necessitates anhydrous conditions, and its byproducts (e.g., phosphine oxides) complicate purification.

Phosphorus Pentasulfide (P₄S₁₀)-Mediated Thionation

P₄S₁₀, a classical thionating agent, enables bulk synthesis of 3HPT but requires harsh conditions. Heating 8b–f (O-benzyl-3HP derivatives) with P₄S₁₀ at 175°C for 4–6 hours yields 10b–f ( ). While effective for longer aliphatic linkers, this method fails for methylene-linked precursors (e.g., 8a ), which degrade into intractable mixtures.

Table 1: Comparison of Thionation Reagents

| Reagent | Temperature (°C) | Time (h) | Yield (%) | Limitations |

|---|---|---|---|---|

| Lawesson’s | 110 | 1.5 | 85–92 | Moisture-sensitive |

| P₄S₁₀ | 175 | 4–6 | 70–80 | Degradation of short linkers |

Direct Synthesis from Pyridine Precursors

Mercury Sulfate-Catalyzed Sulfonation

A patent-pending method involves sulfonation of pyridine using mercury sulfate in fuming sulfuric acid. Pyridine reacts at 210–220°C for 8–10 hours to form pyridine-3-sulfonic acid, which is hydrolyzed under alkaline conditions (pH 8–9) to yield 3-hydroxypyridine ( ). Subsequent thiolation via LR or P₄S₁₀ completes the synthesis.

Advantages :

-

Scalable for industrial production.

-

Minimal waste gas generation compared to classical nitration routes.

Drawbacks :

-

Mercury residues necessitate stringent purification.

-

High energy input (≥210°C) increases operational costs.

Hydrolysis-Thiolation Tandem Reactions

3HPT can be synthesized in one pot by hydrolyzing 3-chloropyridine derivatives followed by thiolation. For instance, 3-chloropyridine-2-thiol undergoes alkaline hydrolysis (NaOH, 100°C) to form 3HPT with 78% yield ( ). This route avoids toxic reagents but struggles with regioselectivity in polysubstituted pyridines.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation accelerates thionation, reducing reaction times from hours to minutes. A protocol using LR (1.2 equiv) and toluene under 150 W irradiation for 2 minutes achieves 90% conversion of 3HP to 3HPT ( ). This method is ideal for lab-scale synthesis but requires specialized equipment.

Solvent Optimization

Polar aprotic solvents (e.g., DMF, DMSO) enhance LR’s reactivity by stabilizing reactive intermediates. For example, DMF increases 3HPT yields by 15% compared to toluene ( ). Conversely, P₄S₁₀ performs better in xylene due to higher boiling points.

Challenges and Limitations

-

Degradation of Methylenic Linkers : P₄S₁₀ causes decomposition of short-chain precursors (e.g., 8a ), limiting its utility ( ).

-

Byproduct Management : LR generates phosphine oxides, complicating purification ( ).

-

Regioselectivity Issues : Direct synthesis from pyridine often yields mixed sulfonation products, requiring costly separation ( ).

Properties

IUPAC Name |

3-hydroxy-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c7-4-2-1-3-6-5(4)8/h1-3,7H,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARYDOMJDFATPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177559 | |

| Record name | 3-Hydroxypyridine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23003-22-7 | |

| Record name | 2-Mercapto-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23003-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxypyridine-2-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023003227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypyridine-2-thiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxypyridine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-mercaptopyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-2(1H)-PYRIDINETHIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8U5Q5R3SA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.